molecular formula C16H26O3S B14179566 thiophen-2-yl 12-hydroxydodecanoate CAS No. 847040-63-5

thiophen-2-yl 12-hydroxydodecanoate

Cat. No.: B14179566
CAS No.: 847040-63-5
M. Wt: 298.4 g/mol
InChI Key: GNKKESFJAZHDIT-UHFFFAOYSA-N
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Description

Thiophen-2-yl 12-hydroxydodecanoate is a compound that features a thiophene ring attached to a 12-hydroxydodecanoate moiety. Thiophene is a five-membered heterocyclic compound containing sulfur, known for its aromatic properties and significant role in organic chemistry . The 12-hydroxydodecanoate part of the molecule is a long-chain fatty acid derivative, which adds to the compound’s versatility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophen-2-yl 12-hydroxydodecanoate typically involves the esterification of thiophen-2-yl carboxylic acid with 12-hydroxydodecanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Thiophen-2-yl 12-hydroxydodecanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Thiophen-2-yl 12-oxododecanoate.

    Reduction: Thiophen-2-yl 12-hydroxydodecanol.

    Substitution: Halogenated this compound derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophen-2-yl acetate: Similar structure but with a shorter acyl chain.

    Thiophen-2-yl butyrate: Contains a four-carbon acyl chain.

    Thiophen-2-yl hexanoate: Features a six-carbon acyl chain.

Uniqueness

Thiophen-2-yl 12-hydroxydodecanoate is unique due to its long acyl chain, which imparts distinct physicochemical properties and potential biological activities. The presence of the hydroxyl group further enhances its reactivity and versatility in various applications .

Properties

CAS No.

847040-63-5

Molecular Formula

C16H26O3S

Molecular Weight

298.4 g/mol

IUPAC Name

thiophen-2-yl 12-hydroxydodecanoate

InChI

InChI=1S/C16H26O3S/c17-13-9-7-5-3-1-2-4-6-8-11-15(18)19-16-12-10-14-20-16/h10,12,14,17H,1-9,11,13H2

InChI Key

GNKKESFJAZHDIT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)OC(=O)CCCCCCCCCCCO

Origin of Product

United States

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